Pentanoic acid, 3-methyl-2-oxo-, (3S)-

Catalog No.
S599039
CAS No.
24809-08-3
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanoic acid, 3-methyl-2-oxo-, (3S)-

CAS Number

24809-08-3

Product Name

Pentanoic acid, 3-methyl-2-oxo-, (3S)-

IUPAC Name

(3S)-3-methyl-2-oxopentanoic acid

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1

InChI Key

JVQYSWDUAOAHFM-BYPYZUCNSA-N

SMILES

CCC(C)C(=O)C(=O)O

solubility

915.5 mg/mL

Canonical SMILES

CCC(C)C(=O)C(=O)O

Isomeric SMILES

CC[C@H](C)C(=O)C(=O)O

The exact mass of the compound (3S)-3-Methyl-2-oxopentanoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Pentanoic acid, 3-methyl-2-oxo-, (3S)- (CAS 24809-08-3), commonly referred to as (S)-alpha-keto-beta-methylvaleric acid or S-KMV, is the direct alpha-keto acid analogue of the essential amino acid L-isoleucine. In industrial biocatalysis and clinical metabolomics, it serves as a targeted chiral building block and a highly specific metabolic biomarker. Unlike generic branched-chain keto acids, S-KMV possesses a defined (3S) stereocenter that dictates its strict biological and enzymatic reactivity [1]. Procurement of this exact enantiomer is primarily driven by its necessity in enantioselective transamination workflows, the formulation of specialized nitrogen-free nutritional supplements for renal care, and its role as a required analytical standard in metabolic diagnostics such as Maple Syrup Urine Disease (MSUD)[2].

Substituting (3S)-3-methyl-2-oxopentanoic acid with its racemic counterpart (R,S-KMV) or structurally related branched-chain keto acids fundamentally compromises both synthetic and biological workflows. The branched-chain amino acid transaminases (BCATs) that process these compounds are highly stereospecific[1]. If the racemic mixture is used as a precursor, the (3R) enantiomer is transaminated into L-alloisoleucine—a non-proteinogenic amino acid that acts as a metabolic dead-end and a contaminant [2]. In clinical and nutritional applications, this leads to off-target plasma accumulation, while in industrial biocatalysis, it halves the theoretical yield of pure L-isoleucine and introduces severe downstream purification bottlenecks. Consequently, generic substitution is non-viable for any application requiring stereochemical fidelity.

Elimination of L-Alloisoleucine Byproducts in Enzymatic Transamination

In enzymatic synthesis using branched-chain amino acid transaminases (BCAT), the stereochemistry of the keto-acid precursor strictly determines the amino acid product. Utilizing the pure (3S)-3-methyl-2-oxopentanoic acid ensures conversion to L-isoleucine. In contrast, utilizing the racemic R,S-mixture results in the (3R)-isomer being converted into L-alloisoleucine [1]. This stereochemical divergence effectively reduces the target L-isoleucine yield by up to 50% when using the racemate, while simultaneously generating a structurally similar contaminant that is notoriously difficult to separate via standard chromatographic methods.

Evidence DimensionEnzymatic conversion byproduct generation
Target Compound Data0% L-alloisoleucine formation (exclusive L-isoleucine yield)
Comparator Or BaselineRacemic R,S-3-methyl-2-oxopentanoic acid (yields ~50% L-alloisoleucine)
Quantified DifferenceComplete elimination of the non-proteinogenic L-alloisoleucine byproduct
ConditionsBCAT-catalyzed transamination assays

Procuring the pure (3S) isomer is mandatory for industrial biocatalysis to maximize L-isoleucine yield and avoid costly downstream chiral separations.

Prevention of Off-Target Plasma Accumulation in Enteral/Parenteral Nutrition

Branched-chain alpha-keto acids are frequently utilized as nitrogen-free substitutes for amino acids in chronic kidney disease (CKD) or hepatic failure formulations. In vivo studies demonstrate that continuous intravenous or intragastric administration of racemic R,S-alpha-keto-beta-methylvaleric acid leads to a significant, abnormal increase in plasma L-alloisoleucine levels [1]. Substituting the racemate with the pure (3S)-enantiomer mitigates this effect, maintaining baseline plasma profiles and preventing the accumulation of the non-physiological isomer[1].

Evidence DimensionPlasma L-alloisoleucine accumulation post-administration
Target Compound DataMaintains baseline plasma alloisoleucine levels
Comparator Or BaselineRacemic mixture (causes significant elevation in plasma alloisoleucine)
Quantified DifferencePrevention of off-target metabolite accumulation in vivo
ConditionsIntravenous and intragastric administration in mammalian models

For pharmaceutical and nutritional buyers formulating keto-analogues, the (3S) isomer is critical to ensure patient safety and regulatory compliance regarding non-proteinogenic impurities.

Diagnostic Calibration for MSUD and Diabetes Biomarker Ratios

In the diagnosis and monitoring of metabolic disorders such as Maple Syrup Urine Disease (MSUD) and diabetes mellitus, the exact ratio of S-KMV to R-KMV in human plasma is a critical diagnostic metric. The fractional renal excretion of these enantiomers differs significantly, with S-KMV ranging from 0.26–24.6% and R-KMV ranging from 0.1–35.9% in classical MSUD patients [1]. Because the biological system processes and excretes these isomers differently, clinical LC-MS/MS assays require the exact (3S)-3-methyl-2-oxopentanoic acid as an analytical standard to accurately quantify the S-KMV:R-KMV ratio, a task impossible with racemic mixtures or related keto-acids like alpha-ketoisocaproic acid (KIC) [1].

Evidence DimensionFractional renal excretion and diagnostic ratio utility
Target Compound DataS-KMV specific clearance (0.26–24.6%)
Comparator Or BaselineR-KMV clearance (0.1–35.9%) and KIC (0.1–25%)
Quantified DifferenceEnantiomer-specific clearance rates necessitate pure standards for the S-KMV:R-KMV diagnostic ratio
ConditionsPlasma and urine metabolic profiling in MSUD patients

Diagnostic laboratories must procure the exact (3S) enantiomer to calibrate LC-MS/MS equipment for accurate metabolic disease screening.

Enantioselective Biocatalysis of L-Isoleucine Derivatives

Driven by its conversion to L-isoleucine without L-alloisoleucine contamination, S-KMV is a targeted precursor for transaminase-mediated biocatalysis. It is specifically selected by chemical manufacturers designing enzymatic cascades where high enantiomeric excess (ee) and simplified downstream purification are critical [1].

Formulation of Keto-Analogue Therapeutics

In the development of nitrogen-free nutritional supplements for chronic kidney disease (CKD) or liver failure, S-KMV is utilized to provide the carbon skeleton of L-isoleucine without increasing nitrogen load. Its pure (3S) form is required to prevent the in vivo accumulation of non-physiological alloisoleucine, ensuring a safe metabolic profile for long-term enteral or parenteral administration [2].

Analytical Standards for Clinical Metabolomics

S-KMV is a required analytical standard for LC-MS/MS diagnostic panels screening for Maple Syrup Urine Disease (MSUD) and diabetes mellitus. Because the S-KMV:R-KMV ratio is a validated biomarker for these conditions, diagnostic labs must procure the pure (3S) enantiomer to accurately calibrate their instruments and resolve the distinct metabolic signatures of branched-chain keto acids [3].

Physical Description

Solid

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

130.062994177 g/mol

Monoisotopic Mass

130.062994177 g/mol

Heavy Atom Count

9

UNII

XQL9PAO004

Other CAS

24809-08-3

Wikipedia

(3S)-3-methyl-2-oxo-pentanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Branched fatty acids [FA0102]

Dates

Last modified: 04-14-2024

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